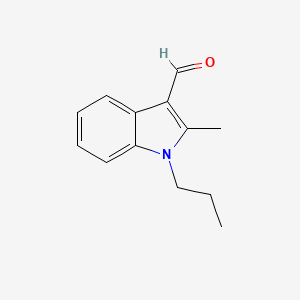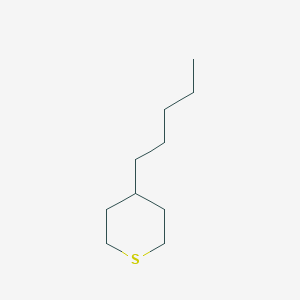
4-Pentyltetrahydro-2H-thiopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentyltetrahydro-2H-thiopyran is a sulfur-containing heterocyclic compound It belongs to the class of thiopyrans, which are characterized by a six-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentyltetrahydro-2H-thiopyran can be achieved through several methods. One common approach involves the cyclization of 3,3’-thiodipropanoates via intramolecular Dieckmann condensation in the presence of sodium methoxide or sodium hydride . Another method includes the double addition of hydrogen sulfide or sodium sulfide to divinyl ketones, resulting in the formation of tetrahydrothiopyrans .
Industrial Production Methods: Industrial production of this compound typically involves the use of multi-component reactions (MCRs) under microwave irradiation. This method is efficient and environmentally friendly, offering improved selectivity and reaction rates .
Chemical Reactions Analysis
Types of Reactions: 4-Pentyltetrahydro-2H-thiopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Halogenation reactions, such as bromination, can introduce halogen atoms into the thiopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Bromine or N-bromosuccinimide (NBS) are typical reagents for halogenation reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Bromo-substituted thiopyrans.
Scientific Research Applications
4-Pentyltetrahydro-2H-thiopyran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of sulfur-containing biomolecules and their interactions.
Mechanism of Action
The mechanism of action of 4-Pentyltetrahydro-2H-thiopyran involves its interaction with various molecular targets. The sulfur atom in the thiopyran ring can participate in redox reactions, influencing the compound’s biological activity. Additionally, the compound can act as a Michael acceptor, reacting with nucleophiles such as thiols .
Comparison with Similar Compounds
Tetrahydropyran: A similar compound with an oxygen atom instead of sulfur.
Dihydro-2H-thiopyran: A related compound with a different degree of saturation.
4-Methyl-6-pentyltetrahydro-2H-pyran-2-one: Another sulfur-containing heterocycle with a different substitution pattern.
Uniqueness: 4-Pentyltetrahydro-2H-thiopyran is unique due to its specific substitution pattern and the presence of a sulfur atom, which imparts distinct chemical reactivity and potential biological activity compared to its oxygen-containing analogs .
Properties
CAS No. |
65865-32-9 |
|---|---|
Molecular Formula |
C10H20S |
Molecular Weight |
172.33 g/mol |
IUPAC Name |
4-pentylthiane |
InChI |
InChI=1S/C10H20S/c1-2-3-4-5-10-6-8-11-9-7-10/h10H,2-9H2,1H3 |
InChI Key |
ZYTCRNBZSACMIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCSCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


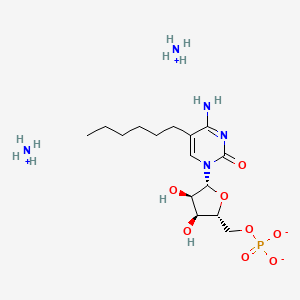
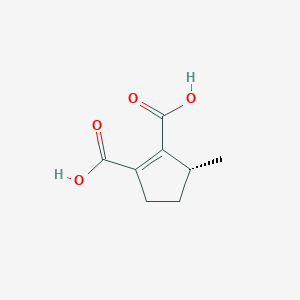
![(3S,10s,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1h-cyclopenta[a]phenanthren-3-ol](/img/structure/B13110755.png)

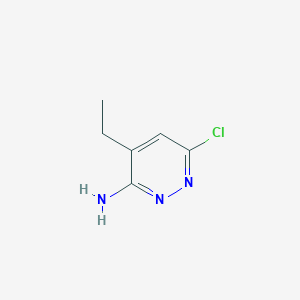
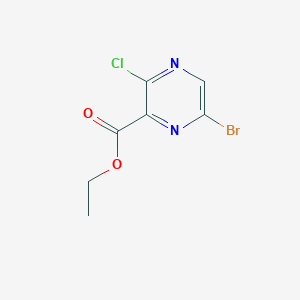
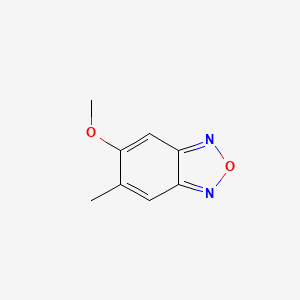
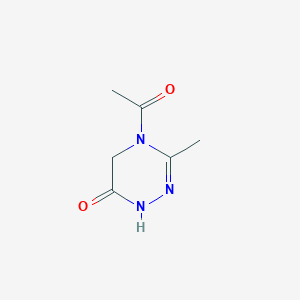
![7-Benzyl-4-(4-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13110800.png)
![7-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one](/img/structure/B13110805.png)
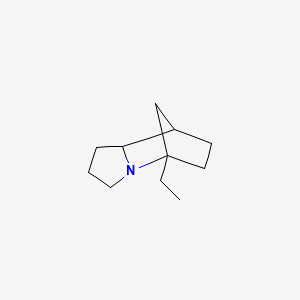

![7-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B13110827.png)
